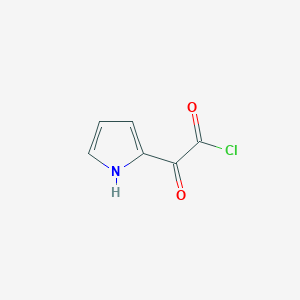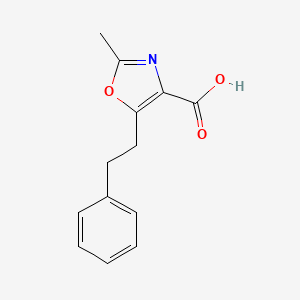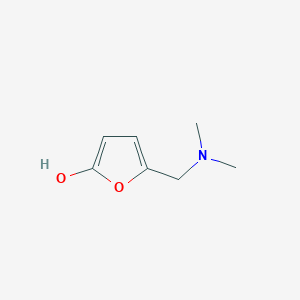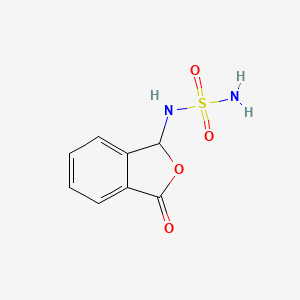
5-Isopropylfuran-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropylfuran-2-carbaldehyde oxime is an organic compound with the molecular formula C8H11NO2 It is derived from 5-Isopropylfuran-2-carbaldehyde through the formation of an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylfuran-2-carbaldehyde oxime typically involves the reaction of 5-Isopropylfuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
5-Isopropylfuran-2-carbaldehyde+NH2OH⋅HCl→5-Isopropylfuran-2-carbaldehyde oxime+H2O+NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Isopropylfuran-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxime derivatives.
Scientific Research Applications
5-Isopropylfuran-2-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Isopropylfuran-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, making them useful as antidotes for certain types of poisoning .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Methoxime: An oxime derivative with potential therapeutic applications.
Uniqueness
5-Isopropylfuran-2-carbaldehyde oxime is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(NE)-N-[(5-propan-2-ylfuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-6(2)8-4-3-7(11-8)5-9-10/h3-6,10H,1-2H3/b9-5+ |
InChI Key |
PPMCBXGWOPGGGF-WEVVVXLNSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(O1)/C=N/O |
Canonical SMILES |
CC(C)C1=CC=C(O1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)


![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)


![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
